4-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with aminoacetyl hydrazine to form an intermediate product. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Chemical Reactions Analysis
4-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-(((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the methyl group and bromine atom.
4-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a chlorine atom instead of a methyl group, leading to different chemical properties.
Properties
CAS No. |
765276-49-1 |
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Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-16-5-4-6-18(13-16)23(30)26-15-22(29)28-27-14-17-9-11-19(12-10-17)32-24(31)20-7-2-3-8-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
RAUHWVJNBQDSJB-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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